molecular formula C8H13ClO B14353605 (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane CAS No. 90162-76-8

(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane

Cat. No.: B14353605
CAS No.: 90162-76-8
M. Wt: 160.64 g/mol
InChI Key: PGBDYDQOLXWEQC-YUMQZZPRSA-N
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Description

(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane is an organic compound characterized by its unique structure, which includes a chloro substituent and an oxane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method includes the use of allyl alcohol and a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to remove the chloro group or to hydrogenate the allyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of dechlorinated or hydrogenated products.

Scientific Research Applications

(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the allyl group can undergo oxidation or reduction, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Bromo-2-(prop-2-en-1-yl)oxane: Similar structure but with a bromo substituent.

    (2S,3S)-3-Iodo-2-(prop-2-en-1-yl)oxane: Similar structure but with an iodo substituent.

    (2S,3S)-3-Fluoro-2-(prop-2-en-1-yl)oxane: Similar structure but with a fluoro substituent.

Uniqueness

(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane is unique due to its specific reactivity profile, which is influenced by the chloro substituent. This makes it particularly useful in certain synthetic applications where selective reactions are required.

Properties

CAS No.

90162-76-8

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

(2S,3S)-3-chloro-2-prop-2-enyloxane

InChI

InChI=1S/C8H13ClO/c1-2-4-8-7(9)5-3-6-10-8/h2,7-8H,1,3-6H2/t7-,8-/m0/s1

InChI Key

PGBDYDQOLXWEQC-YUMQZZPRSA-N

Isomeric SMILES

C=CC[C@H]1[C@H](CCCO1)Cl

Canonical SMILES

C=CCC1C(CCCO1)Cl

Origin of Product

United States

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